molecular formula C7H10N2O2 B2456261 1-Propyl-1H-pyrazole-4-carboxylic acid CAS No. 849612-71-1

1-Propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2456261
CAS No.: 849612-71-1
M. Wt: 154.169
InChI Key: VLQMAVVBCYNBQC-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . A specific synthesis of 1H-pyrazole-4-carboxylic acid was reported, which involved Claisen condensation, cyclization, deamination, and hydrolysis reactions .


Molecular Structure Analysis

The structure of pyrazole-4-carboxylic acids has been discussed based on crystallographic results and solid-state NMR . The structure of this compound specifically can be found on ChemSpider .


Chemical Reactions Analysis

Pyrazoles undergo various reactions. For example, they react with potassium borohydride to form a class of ligands known as scorpionates . More research is needed to understand the specific reactions of this compound.

Safety and Hazards

The safety data sheet for a similar compound, Methyl-1H-pyrazole-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could explore the potential applications of 1-Propyl-1H-pyrazole-4-carboxylic acid in these areas.

Properties

IUPAC Name

1-propylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMAVVBCYNBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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